2-(2,4,6-trichlorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate
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Overview
Description
2-(2,4,6-Trichlorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate is a synthetic organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of multiple chlorine atoms, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-trichlorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 2-(2,4,6-trichlorophenoxy)ethanol with N-(3,4-dichlorophenyl)isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified through various techniques such as distillation, crystallization, or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trichlorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.
Scientific Research Applications
2-(2,4,6-Trichlorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the formulation of certain pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mechanism of Action
The mechanism of action of 2-(2,4,6-trichlorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to disruptions in metabolic pathways. The presence of multiple chlorine atoms enhances its binding affinity to these targets, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
Prochloraz: A fungicide with a similar structure, known for its use in agriculture.
Methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate: Another compound with similar chemical properties and applications.
Uniqueness
2-(2,4,6-Trichlorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate is unique due to its specific combination of functional groups and chlorine atoms, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2,4,6-trichlorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl5NO3/c16-8-5-12(19)14(13(20)6-8)23-3-4-24-15(22)21-9-1-2-10(17)11(18)7-9/h1-2,5-7H,3-4H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVGXGFOMFTKIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)OCCOC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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